Glycerol-2-13C (CAS: 82425-96-5) is a highly purified, stable-isotope-labeled triol where the central carbon (C2) is exclusively enriched with Carbon-13, typically at ≥99 atom % isotopic purity . In scientific procurement, it is primarily sourced as a specialized metabolic precursor, fermentation carbon source, and NMR probe. Unlike uniform labeling, the selective C2 enrichment provides a critical analytical anchor for tracing central carbon metabolism, lipid backbone synthesis, and producing sparsely labeled recombinant proteins [1]. Its physical properties, including a molecular weight of 93.09 g/mol and its behavior as a viscous, hygroscopic liquid, mirror natural glycerol, ensuring seamless integration into existing bioprocessing media, hyperpolarization matrices, and mass spectrometry workflows without altering osmotic or thermodynamic baselines [2].
Substituting Glycerol-2-13C with natural abundance glycerol or uniformly labeled Glycerol-13C3 fundamentally compromises positional tracking and spectral resolution . In solid-state NMR of proteins, using Glycerol-13C3 as a carbon source introduces strong homonuclear 13C-13C dipole-dipole and scalar couplings, which severely broaden resonance lines and obscure structural data[1]. In metabolic flux analysis (MFA), uniformly labeled precursors flood downstream pathways with 13C, eliminating the ability to distinguish between specific enzymatic routing, such as the divergence between glycolysis and gluconeogenesis[2]. Furthermore, substituting with the complementary Glycerol-1,3-13C2 alters the downstream labeling pattern entirely, missing critical alpha-carbon labeling in expressed proteins and shifting the observable metabolic nodes, making exact positional procurement critical for experimental reproducibility [1].
When used as the sole carbon source in E. coli media, Glycerol-2-13C yields sparsely labeled proteins that break the continuous 13C spin network [1]. Compared to uniformly labeled Glycerol-13C3, which suffers from severe line broadening due to one-bond 13C-13C scalar couplings (approximately 55 Hz) and multi-spin dipolar interactions, Glycerol-2-13C restricts labeling primarily to alpha carbons and isolated sites [2]. This selective enrichment dramatically sharpens MAS-NMR resonance lines, enabling the sequence-specific assignment of complex solid-state proteins that are otherwise unresolvable [2].
| Evidence Dimension | NMR Spectral Line Broadening (13C-13C coupling) |
| Target Compound Data | Isolated 13C sites with eliminated one-bond scalar coupling |
| Comparator Or Baseline | Glycerol-13C3 (Uniform) exhibiting ~55 Hz scalar coupling broadening |
| Quantified Difference | Complete elimination of adjacent 55 Hz 13C-13C coupling interference |
| Conditions | Solid-state MAS-NMR of recombinant proteins expressed in E. coli |
Essential for structural biologists procuring carbon sources for NMR, as it dictates whether large protein spectra can be successfully resolved and assigned.
In metabolic flux analysis, the specific position of the 13C label determines the observable downstream isotopomers. Glycerol-2-13C specifically labels the C2 position of downstream dihydroxyacetone phosphate (DHAP), which routes into distinct carbons of pyruvate and acetyl-CoA. Simulation and experimental tracking show that substituting with Glycerol-13C3 results in uniform labeling of acetyl-CoA, masking the specific reaction rates of intersecting pathways [1]. By utilizing Glycerol-2-13C, researchers can quantify exact fractional fluxes through the TCA cycle and lipid biosynthesis pathways that are mathematically indistinguishable when using uniformly labeled or natural abundance precursors [1].
| Evidence Dimension | Isotopomer Positional Resolution |
| Target Compound Data | Generates distinct, trackable partially-labeled downstream intermediates (e.g., specifically labeled acetyl-CoA) |
| Comparator Or Baseline | Glycerol-13C3 yields uniformly labeled intermediates, losing pathway-specific routing data |
| Quantified Difference | Enables resolution of intersecting metabolic fluxes vs. complete loss of positional data |
| Conditions | In vivo metabolic flux analysis via MS or NMR |
Procurement for metabolomics core facilities must prioritize position-specific labels to accurately map dynamic metabolic traffic rather than just static pool sizes.
Glycerol-2-13C possesses a specific (XA)B4 spin system topology that makes it uniquely valuable for Zero-to-Ultralow-Field (ZULF) NMR and dynamic nuclear polarization (DNP) studies [1]. The specific J-coupling network, where the heteronuclear coupling J_AX is approximately 142.9 Hz and J_BX is -3.1 Hz, provides a highly defined, analytically predictable spectrum under zero-field conditions [1]. If natural abundance glycerol is used, the lack of the 13C nucleus removes the heteronuclear J-coupling entirely, rendering the molecule invisible to these specific hyperpolarized 13C detection schemes .
| Evidence Dimension | Heteronuclear J-Coupling Network (ZULF NMR) |
| Target Compound Data | Measurable (XA)B4 spin system with J_AX = 142.9 Hz |
| Comparator Or Baseline | Natural abundance glycerol (Lacks 13C heteronuclear coupling) |
| Quantified Difference | Presence of a highly resolved 142.9 Hz coupled spectrum vs. no 13C signal |
| Conditions | Zero-to-Ultralow-Field (ZULF) NMR spectroscopy |
Buyers developing hyperpolarized contrast agents or ZULF analytical methods require this exact isotopologue to achieve the necessary quantum spin dynamics.
Glycerol-2-13C is the premier carbon source for expressing recombinant proteins for solid-state magic-angle-spinning (MAS) NMR. By preventing the formation of adjacent 13C-13C bonds, it eliminates dipolar line broadening, allowing structural biologists to resolve complex, high-molecular-weight proteins and membrane proteins that fail to yield readable spectra under uniform 13C labeling [1].
Used extensively in MS- and NMR-based metabolomics to trace carbon routing through glycolysis, gluconeogenesis, and the TCA cycle. Its central label provides unique isotopomer distributions in downstream metabolites, making it an essential procurement item for core labs mapping altered metabolic states in cancer models or optimizing microbial fermentation pathways [2].
Deployed in dynamic nuclear polarization (DNP) and parahydrogen-induced polarization (PHIP) research. The specific isotopic isolation of the C2 carbon provides a defined J-coupling network and favorable relaxation dynamics, making it an ideal model substrate for developing advanced, real-time metabolic imaging agents and ZULF-NMR methodologies [3].